BMS-777607 is a synthetic small molecule that functions as a potent inhibitor of several receptor tyrosine kinases (RTKs), most notably those belonging to the Met kinase superfamily. [] It exhibits high selectivity for these kinases, effectively blocking their activation and downstream signaling pathways. [] In scientific research, BMS-777607 is primarily employed as a tool to investigate the biological functions and therapeutic potential of specific RTKs in various disease models.
BMS 777607 is classified as a small-molecule inhibitor targeting the MET family of receptor tyrosine kinases, including RON, MET, Tyro-3, and AXL. It is primarily recognized for its role in cancer therapy and is currently undergoing clinical trials for the treatment of various advanced cancers (Clinical Trials ID: NCT01721148) . The compound is an ATP-competitive inhibitor that exhibits potent anti-cancer activities by disrupting signaling pathways critical for tumor growth and metastasis .
The synthesis of BMS 777607 involves several steps that ensure the compound's potency and selectivity. While specific synthetic pathways are not detailed in the available literature, it is noted that the compound can be synthesized to yield high purity suitable for biological testing. The solubility of BMS 777607 in dimethyl sulfoxide exceeds 10 mM, indicating its potential for use in various in vitro assays .
BMS 777607's molecular structure features a core that allows for selective binding to the ATP-binding site of receptor tyrosine kinases. The compound has been characterized by its half-maximal inhibitory concentrations (IC50) against various targets:
BMS 777607 participates in several chemical reactions primarily involving phosphorylation processes. Its mechanism includes the inhibition of auto-phosphorylation of c-MET and other receptor tyrosine kinases, leading to downstream effects on cell proliferation and survival . In vitro studies have demonstrated that treatment with BMS 777607 results in decreased phosphorylation levels of target kinases without triggering compensatory activation of alternative pathways .
BMS 777607 exhibits several notable physical and chemical properties:
BMS 777607 has diverse applications in cancer research and therapy:
Receptor tyrosine kinases (RTKs) are transmembrane proteins that regulate critical cellular processes, including proliferation, survival, migration, and metabolism. Dysregulation of RTKs—through overexpression, mutation, or aberrant activation—drives tumorigenesis and metastatic progression in diverse cancers. The TAM family (TYRO3, AXL, MER) and MET/RON family constitute key RTK subgroups implicated in oncogenesis. These receptors share structural homology, featuring two immunoglobulin-like domains and two fibronectin type III repeats in their extracellular regions, a transmembrane helix, and a conserved intracellular tyrosine kinase domain [6] [9]. Ligand-mediated activation (e.g., by Gas6 or hepatocyte growth factor) induces receptor dimerization, autophosphorylation, and recruitment of downstream effectors, ultimately activating PI3K/AKT, RAS/RAF/MEK/ERK, JAK/STAT, and PLCγ/PKC pathways. These signaling cascades promote tumor cell survival, epithelial-mesenchymal transition (EMT), angiogenesis, and immune evasion [3] [6] [9].
Table 1: Key Oncogenic RTK Families Targeted by BMS-777607
RTK Family | Core Members | Primary Ligands | Downstream Pathways | Oncogenic Roles |
---|---|---|---|---|
TAM | AXL, TYRO3, MER | Gas6, Protein S | PI3K/AKT, JAK/STAT | Metastasis, Drug Resistance, Immune Suppression |
MET/RON | MET, RON | HGF, MSP | RAS/RAF/MEK/ERK | Invasive Growth, Angiogenesis, EMT |
AXL overexpression correlates with poor prognosis and therapeutic resistance in breast, lung, and pancreatic cancers. It drives EMT through SNAIL/SLUG upregulation, enhances metastatic dissemination via Rho GTPase activation, and suppresses antitumor immunity by promoting PD-L1 expression and macrophage M2 polarization [2] [6] [9]. MET activation accelerates tumor invasion by stimulating matrix metalloproteinases and induces angiogenesis through VEGF upregulation. RON and TYRO3 similarly contribute to chemoresistance; RON amplification activates survival pathways like NF-κB, while TYRO3 regulates DNA repair machinery [3] [6] [8]. Critically, cross-talk between these kinases enables compensatory signaling. For example, MET inhibition upregulates AXL in NSCLC, maintaining PI3K/AKT survival signaling [9]. Simultaneous targeting of AXL/MET/RON/TYRO3 with a single agent like BMS-777607 circumvents this resistance mechanism and amplifies antitumor efficacy [2] [7].
BMS-777607 (molecular formula: C₂₅H₁₉ClF₂N₄O₄; molecular weight: 512.89 g/mol) is an ATP-competitive type II kinase inhibitor derived from optimization of 4-ethoxy-6-aminopyrimidine scaffolds. Structural modifications enhanced selectivity against MET-superfamily kinases while minimizing off-target effects. The compound binds the kinase hinge region via hydrogen bonding between its pyrimidine nitrogen and Cys1096 (MET) or Tyr754 (AXL). The 3-fluorophenyl group extends into a hydrophobic pocket, stabilizing the inactive kinase conformation [4] [7] [10].
Table 2: Kinase Inhibition Profile of BMS-777607
Target Kinase | IC₅₀ (nM) | Cellular Assay Model | Selectivity vs. Off-target Kinases |
---|---|---|---|
AXL | 1.1 | U118MG Glioma Cells | >500-fold vs. VEGFR2, TrkA/B |
MET | 3.9 | GTL-16 Gastric Cancer Cells | >500-fold vs. FGFR, PDGFR |
RON | 1.8 | DU145 Prostate Cancer Cells | 40-fold vs. Lck |
TYRO3 | 4.3 | HEK293 Transfectants | >500-fold vs. Src, Abl |
MER | 14.0 | THP-1 Monocytic Cells | >100-fold vs. EGFR |
BMS-777607 exhibits >40-fold selectivity for MET-superfamily kinases versus VEGFR-2, TrkA/B, and Lck, and >500-fold selectivity against 200+ other kinases. In cellular assays, it inhibits MET phosphorylation (IC₅₀ = 20 nM in GTL-16 cells) and HGF-induced scattering (IC₅₀ < 100 nM in prostate cancer models) [7] [10]. Preclinical studies validated its efficacy in MET-driven models (GTL-16 gastric cancer xenografts) and AXL-dependent tumors (triple-negative breast cancer), establishing its rationale for clinical investigation in solid malignancies [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7